Ciraparantag TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

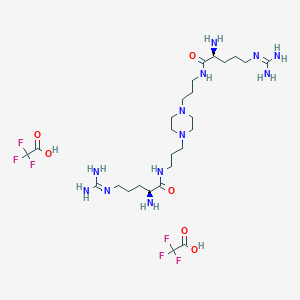

C26H50F6N12O6 |

|---|---|

Molecular Weight |

740.7 g/mol |

IUPAC Name |

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C22H48N12O2.2C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;2*3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);2*(H,6,7)/t17-,18-;;/m0../s1 |

InChI Key |

FEGHGRKJVFCLFT-MPGISEFESA-N |

Isomeric SMILES |

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Ciraparantag TFA Salt: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Mechanism of Action, and Clinical Profile of a Novel Anticoagulant Reversal Agent

Introduction

Ciraparantag, also known as PER977, is a novel, synthetic, small molecule in development as a broad-spectrum reversal agent for a variety of anticoagulants.[1][2] Its ability to reverse the effects of both traditional heparins and modern direct oral anticoagulants (DOACs) positions it as a potentially universal antidote in clinical situations requiring urgent restoration of hemostasis.[1][3] This technical guide provides a comprehensive overview of the trifluoroacetate (TFA) salt of Ciraparantag, focusing on its physicochemical properties, mechanism of action, and a summary of key experimental and clinical findings relevant to researchers and drug development professionals.

Physicochemical Properties of Ciraparantag TFA Salt

This compound salt is a solid substance with a high degree of purity.[3] Its solubility in aqueous and organic media, along with other key properties, are summarized in the table below.

| Property | Value | Reference |

| Formal Name | (2S,2′S)-N,N′-(1,4-piperazinediyldi-3,1-propanediyl)bis[2-amino-5-[(aminoiminomethyl)amino]-pentanamide, trifluoroacetate salt | [3] |

| Synonym | PER977 | [3] |

| Molecular Formula | C22H48N12O2 • XCF3COOH | [3] |

| Molecular Weight (Free Base) | 512.7 g/mol | [3] |

| Purity | ≥95% | [3] |

| Physical Form | Solid | [3] |

| Solubility (Methanol) | ~10 mg/mL | [3] |

| Solubility (Water) | ~10 mg/mL | [3] |

| Storage | -20°C | [3] |

| Stability | ≥4 years | [3] |

Mechanism of Action

Ciraparantag functions as an anticoagulant reversal agent through a direct, non-covalent binding mechanism. It is a cationic molecule that forms charge-charge interactions and hydrogen bonds with a range of anticoagulant drugs.[1][4][5] This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets, such as Factor Xa (FXa) and thrombin (Factor IIa), thereby restoring the normal coagulation cascade.[1][6]

Dynamic light scattering (DLS) studies have demonstrated that Ciraparantag binds to unfractionated heparin (UFH), enoxaparin (a low-molecular-weight heparin), and DOACs, including the FXa inhibitors apixaban, rivaroxaban, and edoxaban, and the direct thrombin inhibitor dabigatran.[6][7] Notably, Ciraparantag does not bind to coagulation factors or other plasma proteins, suggesting a specific mechanism of action with a low potential for off-target effects.[6][8]

Caption: Mechanism of Ciraparantag Anticoagulant Reversal.

Pharmacokinetics and Metabolism

Following intravenous administration, Ciraparantag reaches maximum concentration within minutes and exhibits a short half-life of 12 to 19 minutes.[8][9] It is primarily metabolized in the serum by peptidases into two inactive metabolites.[8][9] Both the parent drug and its metabolites are almost entirely eliminated through urinary excretion.[8][9]

| Pharmacokinetic Parameter | Value | Reference |

| Time to Cmax | Within minutes | [8][9] |

| Half-life (t1/2) | 12-19 minutes | [8][9] |

| Metabolism | Serum peptidases | [8][9] |

| Elimination | Primarily renal | [8][9] |

Experimental Protocols

Dynamic Light Scattering (DLS) for Binding Assessment

A key experimental method used to characterize the binding of Ciraparantag to various anticoagulants is Dynamic Light Scattering (DLS). This technique measures the size of molecules in solution and can detect the formation of larger complexes when two molecules bind.

Methodology:

-

Solutions of Ciraparantag and the target anticoagulant (e.g., heparin, apixaban) are prepared in a suitable aqueous buffer at physiological pH.

-

DLS measurements are taken for the individual solutions to establish their baseline hydrodynamic radius.

-

The Ciraparantag and anticoagulant solutions are then mixed, and DLS measurements are repeated on the mixture.

-

An increase in the measured particle size in the mixed solution compared to the individual components indicates the formation of a Ciraparantag-anticoagulant complex.

This methodology was used to demonstrate the binding of Ciraparantag to heparins and DOACs and its lack of binding to various proteins, including coagulation factors.[7]

Caption: Experimental Workflow for DLS Binding Assay.

Whole Blood Clotting Time (WBCT) Assay

Due to Ciraparantag's cationic nature, which causes it to interact with anionic substances in standard coagulation assays (e.g., citrate in collection tubes, activators like kaolin), traditional plasma-based clotting tests such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not suitable for measuring its reversal effect.[5][9] The whole blood clotting time (WBCT) is the primary pharmacodynamic assay used in clinical trials.

Methodology:

-

Whole blood is drawn into reagent-free collection tubes (e.g., glass tubes) to initiate contact activation of the coagulation cascade.

-

The tube is incubated at 37°C and periodically tilted to observe clot formation.

-

The time from blood collection to the formation of a solid clot is recorded as the WBCT.

-

In clinical trials, baseline WBCT is measured before anticoagulant administration. The anticoagulant is then administered, followed by Ciraparantag or placebo.

-

Serial WBCT measurements are taken post-dose to assess the extent and duration of anticoagulation reversal.[5]

Clinical Studies Summary

Phase 1 and 2 clinical trials have evaluated the safety and efficacy of Ciraparantag in healthy volunteers anticoagulated with enoxaparin, edoxaban, apixaban, and rivaroxaban.

| Study Phase | Anticoagulant | Key Findings | Reference |

| Phase 1/2 | Edoxaban | Single IV doses of Ciraparantag (100-300 mg) resulted in complete reversal of anticoagulation within 10 minutes, which was sustained for 24 hours. The drug was well-tolerated. | [10][11] |

| Phase 2 | Apixaban | Doses of 60 mg and 120 mg of Ciraparantag provided rapid and sustained reversal of anticoagulation. | [5] |

| Phase 2 | Rivaroxaban | A 180 mg dose of Ciraparantag resulted in a rapid and sustained reversal of anticoagulation. | [5] |

The most commonly reported adverse events in clinical trials were mild and transient, including flushing and a sensation of warmth.[5][10] Importantly, no procoagulant signals have been detected following Ciraparantag administration.[10][11]

Caption: Generalized Clinical Trial Workflow for Ciraparantag.

Conclusion

This compound salt is a promising anticoagulant reversal agent with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its broad-spectrum activity against both heparins and direct oral anticoagulants offers a significant advantage in emergency clinical settings. The available data on its physicochemical properties provide a solid foundation for formulation development. Further clinical investigation in patient populations is ongoing to fully establish its role in therapeutic practice. This technical guide provides core information to aid researchers and drug development professionals in their evaluation and potential application of this novel molecule. technical guide provides core information to aid researchers and drug development professionals in their evaluation and potential application of this novel molecule.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Educational resources - Medthority Connect [connect.medthority.com:443]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical structure of Ciraparantag TFA

An In-depth Technical Guide to the Synthesis and Chemical Structure of Ciraparantag TFA

Introduction

Ciraparantag, also known as aripazine or PER977, is a synthetic, small molecule under investigation as a broad-spectrum reversal agent for a variety of anticoagulants.[1][2][3] It is designed to bind directly to and neutralize the effects of unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa (FXa) inhibitors (such as apixaban, edoxaban, and rivaroxaban) and direct thrombin (Factor IIa) inhibitors (like dabigatran).[1][3][4] This document provides a detailed overview of its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity, intended for researchers and drug development professionals. The trifluoroacetate (TFA) salt is a common formulation for peptide-like molecules used in research and development.

Chemical Structure and Synthesis

Ciraparantag is a synthetic, water-soluble, cationic molecule.[2][5][6] Its structure is composed of two L-arginine amino acid units connected by a piperazine-containing linker.[3][4][7] This design was the result of an intentional molecular design program aimed at creating molecules that could bind to heparins through non-covalent, charge-charge interactions.[7]

While Ciraparantag is a synthetic molecule, the specific, step-by-step synthesis protocols are proprietary and not detailed in publicly available literature. However, based on its known structure, the synthesis would conceptually involve the coupling of L-arginine residues to a central piperazine-based linker.

Chemical Properties:

-

IUPAC Name: (2S)-2-Amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide[3]

Mechanism of Action

Ciraparantag functions as an anticoagulant reversal agent by directly binding to anticoagulant drugs through non-covalent interactions.[2][4][5] The primary mechanisms are:

-

Charge-Charge Interactions: As a cationic molecule, Ciraparantag forms strong ionic bonds with anionic anticoagulants like heparin.[4][6]

-

Hydrogen Bonding: It also binds to DOACs via hydrogen bonds and charge-charge interactions.[5][8]

This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets, such as Factor Xa and Factor IIa (thrombin).[1][5] This action restores the normal activity of these coagulation factors, allowing for the re-establishment of hemostasis.[2][6] Dynamic light scattering (DLS) studies have confirmed that Ciraparantag binds to heparins and DOACs but does not bind to coagulation factors (FIIa, FXa) directly, nor to a wide range of other plasma proteins or commonly used cardiac and antiepileptic drugs.[2][4]

Caption: Mechanism of Ciraparantag action.

Data Presentation

Pharmacokinetic Properties

| Parameter | Value / Description | Source(s) |

| Model | One-compartment | [2] |

| Distribution | Rapid distribution phase | [4] |

| Half-life (t½) | 12 to 19 minutes | [7][9] |

| Metabolism | Hydrolysis by serum peptidases into two metabolites, primarily BAP (monoarginine piperazine). Metabolites have no substantial activity. | [4][9] |

| Elimination | Primarily renal. >90% of total dose recovered in urine within 24 hours. | [2] |

| Accumulation | Minimal to none | [2] |

Preclinical Efficacy in Rat Bleeding Models

| Anticoagulant | Ciraparantag Dose (IV) | Outcome | Source(s) |

| Edoxaban (10 mg/kg PO) | 5 and 10 mg/kg | Reduced blood loss to levels of non-anticoagulated controls. | [4] |

| Dabigatran (37.5 mg/kg PO) | 31.25 mg/kg | Reduced blood loss volume to control levels in tail transection model. | |

| Unfractionated Heparin (1 mg/kg IV) | 20 mg/kg | Significantly reduced blood loss. More effective than 10 mg/kg protamine sulfate. | [4] |

| Enoxaparin (10 mg/kg IV) | 30 mg/kg | Fully reversed anticoagulant activity, restoring blood loss to control levels. | [4] |

Clinical Efficacy in Healthy Elderly Subjects (Phase 2 Trials)

| Anticoagulant (Steady State) | Ciraparantag Dose (IV Infusion) | Outcome | Source(s) |

| Apixaban | 60 mg and 120 mg | Rapid and sustained reversal of anticoagulation in all subjects. | [10] |

| Rivaroxaban | 180 mg | Rapid and sustained reversal of anticoagulation for all subjects. | [10] |

Experimental Protocols

Physical Association Experiments (Dynamic Light Scattering)

-

Objective: To determine the binding of Ciraparantag to anticoagulants and its lack of binding to other molecules.

-

Methodology: Standard Dynamic Light Scattering (DLS) was employed.[2][4] This technique measures the size of particles in a solution. A change in particle size upon mixing two components (e.g., Ciraparantag and an anticoagulant) indicates a binding event.

-

Protocol:

-

Aqueous solutions of Ciraparantag were prepared.

-

Solutions of target molecules were prepared, including UFH, enoxaparin, DOACs, coagulation factors (FIIa, FXa), and various other drugs (e.g., diltiazem, digoxin, clopidogrel).[2][4]

-

The Ciraparantag solution was mixed with the target molecule solution.

-

DLS was used to measure the hydrodynamic radius of particles in the solution before and after mixing.

-

An increase in particle size was interpreted as a physical association (binding).[4]

-

Preclinical Bleeding Experiments (In Vivo Rat Models)

-

Objective: To investigate the ability of Ciraparantag to reverse the effects of various anticoagulants on actual bleeding.[4]

-

Models:

-

General Protocol (Tail Transection):

-

Rats are administered an anticoagulant (e.g., edoxaban, dabigatran) at a specified dose and route.

-

At the time of expected maximum anticoagulant concentration (Tmax), a single IV dose of Ciraparantag or saline (control) is administered.

-

After a short interval (e.g., 20 minutes), the distal portion of the tail is transected.

-

Blood is collected for a set period.

-

The total volume of shed blood is measured to determine the amount of blood loss.

-

Caption: Workflow for the in vivo rat tail transection model.

Pharmacokinetic and Metabolism Experiments

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Ciraparantag.

-

Methodology: PK and metabolism were studied in both animal models and human clinical trials.[4]

-

Protocol:

-

Ciraparantag is administered (typically intravenously).

-

Serial blood samples are collected at predefined time points.

-

Plasma concentrations of Ciraparantag and its metabolites (like BAP) are quantified using a validated analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).[4][11]

-

Urine is collected over intervals (e.g., 0-8 hours, 8-24 hours) to quantify renal excretion.[2]

-

Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated by fitting the concentration-time data to a compartmental model.[2][4]

-

Clinical Coagulation Assays

-

Objective: To measure the pharmacodynamic (PD) effect of Ciraparantag on coagulation in humans.

-

Methodology: It was discovered that traditional plasma-based coagulation assays (e.g., aPTT, PT, anti-Xa) are unsuitable for measuring Ciraparantag's effect.[5] This is because the cationic Ciraparantag molecule interferes with the anionic reagents (e.g., sodium citrate, kaolin) used in these tests.

-

Selected Assay: The manual Whole Blood Clotting Time (WBCT) was chosen as the primary PD measurement.[10]

-

Protocol:

-

Healthy subjects are anticoagulated to a steady state with a DOAC (e.g., apixaban).

-

A baseline WBCT is established.

-

A single IV infusion of Ciraparantag or placebo is administered over a set time (e.g., 10 minutes).[10]

-

Serial blood samples are drawn into reagent-free tubes.

-

The time taken for a solid clot to form at body temperature is recorded.

-

Reversal is defined as the return of WBCT to within a certain percentage (e.g., ≤10%) of the pre-anticoagulant baseline.[10]

-

Caption: Relationship between chemical structure and function.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Educational resources - Medthority Connect [connect.medthority.com:443]

- 3. Ciraparantag - Wikipedia [en.wikipedia.org]

- 4. ashpublications.org [ashpublications.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants [pubmed.ncbi.nlm.nih.gov]

- 10. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Method for Separation of Arginine and Ciraparantag on BIST B Column Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Molecular Mechanism of Action of Ciraparantag

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of ciraparantag (aripazine, PER977), an investigational broad-spectrum anticoagulant reversal agent. It details the binding interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its mechanism and associated experimental workflows.

Core Mechanism of Action

Ciraparantag is a small, synthetic, water-soluble, and cationic molecule designed to reverse the effects of various anticoagulants.[1][2] Its structure consists of two L-arginine units connected by a piperazine linker, which confers a strong positive charge at physiological pH.[3][4][5]

The primary mechanism of action of ciraparantag is direct, non-covalent binding to anticoagulant drugs.[1][6] This binding is facilitated by two main types of interactions:

-

Charge-Charge Interactions: As a cationic molecule, ciraparantag electrostatically interacts with anionic or electronegative regions of anticoagulant molecules. This is the principal interaction with heparins (unfractionated heparin and low-molecular-weight heparin), which are highly anionic polysaccharides.[1][7]

-

Hydrogen Bonding: Ciraparantag forms hydrogen bonds with various direct oral anticoagulants (DOACs), including Factor Xa (FXa) inhibitors (apixaban, rivaroxaban, edoxaban) and the direct thrombin (Factor IIa) inhibitor (dabigatran).[8][9][10]

By binding directly to these anticoagulants, ciraparantag forms an inactive complex, effectively sequestering the anticoagulant and preventing it from binding to its therapeutic target (e.g., FXa or thrombin).[1][11] This restores the endogenous activity of the coagulation factors, allowing for the re-establishment of normal hemostasis.[6][11] Studies have shown that ciraparantag does not bind to other plasma proteins, including coagulation factors themselves.[1][6][12]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and binding data for ciraparantag from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Ciraparantag in Healthy Volunteers

| Parameter | Value | Condition | Citation |

|---|---|---|---|

| Tmax (Time to Max. Concentration) | 5 - 9 minutes | IV administration | [1][12] |

| Half-life (t½) | 12 - 19 minutes | IV administration | [1][6][12] |

| Cmax (Max. Concentration) | 173 ng/mL | 5 mg dose | [1] |

| Cmax (Max. Concentration) | 10,570 ng/mL | 300 mg dose | [1] |

| AUC₀₋₂₄ (Area Under the Curve) | 151 ng/mL·h | 15 mg dose | [1] |

| AUC₀₋₂₄ (Area Under the Curve) | ~3800 ng/mL·h | 300 mg dose | [1] |

| Elimination | >90% recovered in urine within 24h | Renal excretion | [1][13] |

| Metabolism | Hydrolysis by serum peptidases | Two inactive metabolites |[1][6][12] |

Table 2: Binding and Reversal Data

| Parameter | Value | Anticoagulant | Method | Citation |

|---|---|---|---|---|

| Binding Affinity (Kd) | ~25 µM | Unfractionated Heparin (UFH) | Isothermal Titration Calorimetry (ITC) | [14] |

| Binding Affinity (Kd) | ~25 µM | Enoxaparin (LMWH) | Isothermal Titration Calorimetry (ITC) | [14] |

| Binding Affinity (Kd) | Weak (~mM) | Fondaparinux | Isothermal Titration Calorimetry (ITC) | [14] |

| Binding Observation | No binding detected | Edoxaban, Rivaroxaban | Isothermal Titration Calorimetry (ITC) | [14] |

| Binding Observation | Binding demonstrated | DOACs and Heparins | Dynamic Light Scattering (DLS) | [1][7][11] |

| Reversal Molar Ratio | ~30:1 (Ciraparantag:Anticoagulant) | FXa Inhibitors | Rabbit Liver Laceration Model |[15] |

Note: A discrepancy exists in the literature regarding direct binding to DOACs. While Dynamic Light Scattering (DLS) studies support this interaction[1][11], a study using Isothermal Titration Calorimetry (ITC) did not detect direct binding to edoxaban or rivaroxaban.[14] This may reflect differences in experimental conditions or the sensitivity of the techniques to different types of molecular interactions.

Experimental Protocols

The mechanism of ciraparantag has been elucidated through a combination of in vitro binding assays, animal bleeding models, and human clinical trials.

DLS was a key methodology used to demonstrate the physical binding between ciraparantag and various anticoagulants.[1][11]

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. These fluctuations are used to determine the size distribution of the particles. An increase in particle size upon mixing two components (e.g., ciraparantag and a DOAC) indicates a binding interaction.

-

Methodology:

-

Solution Preparation: Stock solutions of ciraparantag, the anticoagulant of interest (e.g., heparin, edoxaban), and control molecules are prepared in an appropriate aqueous buffer at physiological pH.[1]

-

Incubation: Ciraparantag is mixed with the anticoagulant solution and allowed to incubate.

-

DLS Measurement: The sample is placed in a DLS instrument, and laser light is passed through it. The scattered light is detected at a specific angle, and an autocorrelator analyzes the intensity fluctuations over time.

-

Data Analysis: The autocorrelation function is used to calculate the translational diffusion coefficient, which is then converted to a hydrodynamic radius via the Stokes-Einstein equation. A significant increase in the measured particle radius compared to the individual components indicates complex formation.[11]

-

Due to ciraparantag's high cationic charge, it binds to anionic additives like sodium citrate used in standard coagulation test tubes, making plasma-based assays (e.g., PT, aPTT) unreliable.[8][12] Therefore, WBCT was the primary pharmacodynamic assay in clinical studies.

-

Principle: WBCT measures the time it takes for a sample of fresh whole blood to form a solid clot in a glass tube without any activators.

-

Methodology:

-

Blood Collection: A sample of whole blood is drawn directly into a plain glass tube.

-

Incubation: The tube is placed in a 37°C water bath or heat block.

-

Observation: The tube is tilted at regular intervals (e.g., every 30 seconds) to observe for clot formation.

-

Endpoint: The time from blood collection to the formation of a visible, solid clot is recorded as the WBCT. The reversal of an anticoagulant effect is demonstrated by a significant reduction in an elevated WBCT back towards the baseline value after ciraparantag administration.[12][15]

-

In vivo efficacy was demonstrated in established rat bleeding models.[1][15]

-

Principle: To assess the ability of a reversal agent to control bleeding in a living organism after anticoagulation.

-

Methodology (Rat Tail Transection Model):

-

Anticoagulation: Rats are administered an oral or IV dose of an anticoagulant (e.g., edoxaban, dabigatran).[12]

-

Treatment: At the time of peak anticoagulant concentration, a single IV dose of ciraparantag or placebo (saline) is administered.[1]

-

Injury: A standardized injury is induced, typically by transecting the distal portion of the tail.

-

Measurement: The tail is placed in saline at 37°C, and the total blood loss is measured gravimetrically or volumetrically over a set period.

-

Analysis: Blood loss in the ciraparantag-treated group is compared to the placebo group to determine the extent of hemorrhage reversal.[1][12] A similar protocol is used for the liver laceration model, where bleeding time is the primary endpoint.[12][15]

-

References

- 1. ashpublications.org [ashpublications.org]

- 2. Educational resources - Medthority Connect [connect.medthority.com:443]

- 3. A short review of ciraparantag in perspective of the currently available anticoagulant reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ciraparantag - Wikipedia [en.wikipedia.org]

- 5. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Affected by Ciraparantag TFA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciraparantag Trifluoroacetate (TFA), a novel anticoagulant reversal agent, presents a unique mechanism of action by directly binding to and inactivating a broad spectrum of anticoagulant drugs. This technical guide provides a comprehensive overview of the biochemical pathways modulated by Ciraparantag, with a focus on its interaction with the coagulation cascade. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to support further research and development in this area.

Mechanism of Action: Direct Anticoagulant Sequestration

Ciraparantag is a synthetic, water-soluble, cationic molecule designed to reverse the effects of various anticoagulants, including Direct Oral Anticoagulants (DOACs) and heparins.[1][2] Its primary mechanism of action involves direct, non-covalent binding to these anticoagulant molecules through hydrogen bonds and charge-charge interactions.[3][4] This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets within the coagulation cascade, primarily Factor Xa (FXa) and Factor IIa (thrombin).[2] By neutralizing the anticoagulant, Ciraparantag effectively restores the normal physiological process of blood coagulation.[4]

An important characteristic of Ciraparantag is its specificity. Preclinical studies using dynamic light scattering have demonstrated that Ciraparantag does not bind to coagulation factors themselves, nor to a variety of other plasma proteins or commonly administered drugs.[4][5] This targeted binding profile minimizes the potential for off-target effects and contributes to its favorable safety profile, with no evidence of procoagulant activity observed in clinical trials.[6][7]

Impact on the Coagulation Cascade

The coagulation cascade is the central biochemical pathway affected by Ciraparantag's reversal activity. Anticoagulants like Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran), as well as heparins, interrupt this cascade at critical junctures to prevent thrombosis. Ciraparantag restores the functionality of this pathway by removing these inhibitors.

The following diagram illustrates the principal mechanism of Ciraparantag in reversing anticoagulation within the coagulation cascade.

Quantitative Data on Anticoagulant Reversal

The efficacy of Ciraparantag in reversing anticoagulation has been quantified in clinical trials, primarily through the measurement of whole blood clotting time (WBCT). Standard plasma-based coagulation assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not suitable for assessing Ciraparantag's effect due to its interaction with the citrate anticoagulant used in blood collection tubes for these tests.[1]

Table 1: Dose-Dependent Reversal of Anticoagulation by Ciraparantag in Healthy Subjects

| Anticoagulant | Anticoagulant Dose | Ciraparantag Dose | Outcome | Reference |

| Apixaban | 10 mg twice daily | 30 mg | 67% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] |

| 60 mg | 100% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||

| 120 mg | 100% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||

| Rivaroxaban | 20 mg once daily | 30 mg | 58% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] |

| 60 mg | 75% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||

| 120 mg | 67% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||

| 180 mg | 100% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||

| Edoxaban | 60 mg single dose | 100 - 300 mg | Full reversal of anticoagulation within 10 minutes, sustained for 24 hours | [7] |

| Enoxaparin | 1.5 mg/kg single dose | 100 - 300 mg | Complete reversal of anticoagulation | [6] |

Note: Complete reversal is defined as a whole blood clotting time ≤10% above baseline.[3]

Table 2: Binding Characteristics of Ciraparantag

| Ligand | Method | Result | Reference |

| DOACs (Apixaban, Rivaroxaban, Edoxaban, Dabigatran) | Dynamic Light Scattering | Demonstrated physical, non-covalent binding | [9] |

| Heparins (UFH, Enoxaparin) | Dynamic Light Scattering | Demonstrated physical, non-covalent binding | [9] |

| Coagulation Factors (Factor Xa, Factor IIa) | Dynamic Light Scattering | No significant binding detected | [4] |

| Various Plasma Proteins and Drugs | Dynamic Light Scattering | No significant binding detected | [4] |

Note: Specific quantitative binding affinity constants (e.g., Kd values) for Ciraparantag and its target anticoagulants are not currently available in the public domain based on extensive literature searches.

Other Biochemical Pathways

Fibrinolysis and Complement Systems

Currently, there is a lack of published data specifically investigating the effects of Ciraparantag on the fibrinolytic and complement systems. Its targeted mechanism of action, which involves binding directly to anticoagulant molecules rather than interacting with endogenous proteins, suggests a low probability of direct impact on these pathways.

Procoagulant Activity Assessment

Clinical studies have assessed the potential for Ciraparantag to induce a procoagulant state by measuring biomarkers of coagulation activation. These studies have consistently shown no evidence of procoagulant activity.

Table 3: Assessment of Procoagulant Markers Following Ciraparantag Administration

| Marker | Observation | Implication | Reference |

| D-dimer | No significant change | No evidence of increased fibrin degradation | [6] |

| Prothrombin Fragment 1.2 | No significant change | No evidence of increased thrombin generation | [6] |

| Tissue Factor Pathway Inhibitor (TFPI) | No significant change | No evidence of alteration in the primary inhibitor of the extrinsic pathway | [6] |

Key Experimental Protocols

Dynamic Light Scattering (DLS) for Binding Assessment

References

- 1. ashpublications.org [ashpublications.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Educational resources - Medthority Connect [connect.medthority.com:443]

- 5. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ciraparantag safely and completely reverses the anticoagulant effects of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]

Unraveling the Binding Dynamics of Ciraparantag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag (aripazine) is an investigational synthetic molecule designed as a broad-spectrum reversal agent for a variety of anticoagulants. Its mechanism of action, centered on direct binding to anticoagulant drugs, offers a promising strategy for managing bleeding events associated with anticoagulant therapy. This technical guide provides an in-depth analysis of ciraparantag's binding affinity to several key anticoagulants, including unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as apixaban, rivaroxaban, edoxaban, and dabigatran. We will explore the experimental methodologies used to characterize these interactions, present available quantitative and qualitative binding data, and discuss the current understanding of its binding pathways.

Core Mechanism of Action: Direct Non-Covalent Binding

The primary mechanism by which ciraparantag neutralizes anticoagulants is through direct, non-covalent binding. As a cationic molecule, ciraparantag is specifically designed to interact with anionic regions of anticoagulant drugs. This binding is primarily driven by:

-

Charge-charge interactions: The positive charges on ciraparantag are attracted to the negative charges present on heparin, LMWH, and, to a lesser extent, the DOACs.[1][2][3][4][5]

-

Hydrogen bonding: In addition to electrostatic interactions, hydrogen bonds contribute to the stability of the ciraparantag-anticoagulant complex.[6][7][8]

By forming this complex, ciraparantag effectively sequesters the anticoagulant, preventing it from interacting with its therapeutic target (e.g., Factor Xa or thrombin) and thereby restoring the normal coagulation process.[1][9]

Data Presentation: Binding Affinity Summary

The binding of ciraparantag to various anticoagulants has been primarily demonstrated using Dynamic Light Scattering (DLS), which qualitatively confirms a physical association.[1][9] Quantitative data, in the form of dissociation constants (Kd), is limited and, in some cases, conflicting.

| Anticoagulant | Binding Method | Binding Affinity (Kd) | Binding Confirmed (Qualitative) | Notes |

| Unfractionated Heparin (UFH) | Isothermal Titration Calorimetry (ITC) | ~25 µM | Yes | Strong ionic interaction also confirmed by heparin affinity chromatography.[1] |

| Low Molecular Weight Heparin (LMWH - Enoxaparin) | Isothermal Titration Calorimetry (ITC) | ~25 µM | Yes | Similar binding affinity to UFH observed in the same study. |

| Apixaban | Dynamic Light Scattering (DLS) | Not Reported | Yes | Physical association demonstrated by an increase in hydrodynamic radius.[1] |

| Rivaroxaban | Dynamic Light Scattering (DLS) | Not Reported | Yes | Physical association demonstrated.[1] Contradictory ITC data suggests no binding. |

| Edoxaban | Dynamic Light Scattering (DLS) | Not Reported | Yes | Physical association demonstrated.[1][5] Contradictory ITC data suggests no binding. |

| Dabigatran | Dynamic Light Scattering (DLS) | Not Reported | Yes | Physical association demonstrated.[1] |

Note on Conflicting Data: A notable study utilizing Isothermal Titration Calorimetry (ITC) reported a measurable binding affinity for UFH and enoxaparin but, contrary to DLS findings, observed no binding to edoxaban or rivaroxaban. This has led to the hypothesis of an alternative or additional mechanism of action for DOAC reversal, potentially involving an interaction with Factor IXa. However, further research is needed to substantiate this alternative pathway.

Experimental Protocols

The unique physicochemical properties of ciraparantag and its interactions with common laboratory reagents present challenges for traditional binding assays.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of molecules and particles in solution. It has been the primary method to demonstrate the physical association between ciraparantag and various anticoagulants.[1][9]

Methodology:

-

Sample Preparation: Solutions of ciraparantag and the target anticoagulant are prepared in an aqueous buffer at physiological pH.

-

Instrumentation: A DLS instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the molecules.

-

Data Acquisition: The instrument's correlator measures the degree of similarity between the scattered light intensity at different time points, generating an autocorrelation function.

-

Analysis: The autocorrelation function is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius.

-

Interpretation: An increase in the hydrodynamic radius when ciraparantag and an anticoagulant are mixed, compared to the individual components, indicates a physical binding event.[1]

Dynamic Light Scattering (DLS) Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: The macromolecule (e.g., heparin) is placed in the sample cell, and the ligand (ciraparantag) is loaded into a syringe. Both are in a matched buffer to minimize heat of dilution effects.

-

Titration: The ligand is injected in small aliquots into the sample cell while the temperature is maintained constant.

-

Heat Measurement: A sensitive calorimeter detects the minute heat changes (either exothermic or endothermic) that occur with each injection as the binding reaction reaches equilibrium.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to calculate the thermodynamic parameters (Kd, n, ΔH).

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Signaling Pathways and Logical Relationships

The primary mechanism of action of ciraparantag is a direct molecular interaction, rather than a complex signaling pathway. The logical relationship is straightforward: ciraparantag binds to the anticoagulant, rendering it unable to bind to its target coagulation factor.

Mechanism of Anticoagulant Reversal by Ciraparantag.

Conclusion

Ciraparantag demonstrates a broad-spectrum binding affinity for a range of anticoagulants, primarily through non-covalent, charge-charge interactions. While Dynamic Light Scattering has qualitatively confirmed this binding for heparins and DOACs, quantitative binding data remains limited. The conflicting results from Isothermal Titration Calorimetry for some DOACs suggest that our understanding of ciraparantag's mechanism of action may still be evolving and that alternative or complementary pathways could be involved. Further research, including more detailed quantitative binding studies and investigation into potential interactions with coagulation factors, is necessary to fully elucidate the binding dynamics of this promising anticoagulant reversal agent. The methodologies and data presented in this guide provide a comprehensive overview of the current state of knowledge for professionals in the field of drug development and thrombosis research.

References

- 1. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants | Blood | American Society of Hematology [ashpublications.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Portico [access.portico.org]

- 4. mdpi.com [mdpi.com]

- 5. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of Ciraparantag TFA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the stability and degradation of ciraparantag. Specific quantitative stability data and detailed proprietary experimental protocols for ciraparantag trifluoroacetate (TFA) are not extensively available in the public domain. The information presented herein is intended for informational purposes and should be supplemented with internal research and development data.

Executive Summary

Ciraparantag is a novel anticoagulant reversal agent designed to bind directly to a range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins, thereby neutralizing their activity.[1][2] As a synthetic, water-soluble, cationic small molecule, its stability is a critical attribute for its development as a safe and effective therapeutic agent. This guide provides a comprehensive overview of the known information regarding the stability and degradation pathways of ciraparantag, with a focus on its trifluoroacetate (TFA) salt form. While specific long-term stability data under various conditions are limited in public literature, this guide synthesizes available information on its metabolism, general handling, and outlines standard methodologies for assessing the stability of such pharmaceutical compounds.

Chemical Structure and Properties

-

Chemical Name: N1,N1'-[Piperazine-1,4-diylbis(propane-1,3-diyl)]bis-L-argininamide

-

Molecular Formula: C₂₂H₄₈N₁₂O₂ (as free base)

-

Molecular Weight: 512.7 g/mol (as free base)

-

Form: Typically supplied as a trifluoroacetate (TFA) salt.

Known Stability and Degradation Information

Publicly available data on the specific stability of ciraparantag TFA is limited. However, general statements from clinical and preclinical studies provide some insight.

General Stability

Ciraparantag has been described as having a "stable shelf-life" and being "easily and rapidly prepared for injection," suggesting good stability in its formulated state for intravenous administration.[3] One source indicates that a stock solution of ciraparantag is stable for up to 6 months when stored at -80°C and for 1 month at -20°C. Another study mentioned solution stability at room temperature for approximately 26 hours, although specific conditions were not detailed. For a small-molecule drug intended for emergency use, stability in solution at room temperature for a sufficient period to allow for preparation and administration is a critical quality attribute.

Metabolic Degradation Pathway

The primary route of degradation for ciraparantag in vivo is through metabolism. It is hydrolyzed by serum peptidases into two main metabolites.[1][4] These metabolites are reported to have no substantial anticoagulant reversal activity.[4] The primary metabolites are then almost entirely excreted in the urine.[4]

The known metabolic degradation pathway involves the cleavage of the amide bonds linking the L-arginine moieties to the piperazine-propane backbone.

Caption: In vivo metabolic pathway of Ciraparantag.

Postulated Chemical Degradation Pathways

While specific studies on the forced degradation of this compound are not publicly available, potential chemical degradation pathways can be postulated based on its structure, which contains susceptible functional groups (amides, amines). Standard forced degradation studies as per ICH Q1A(R2) guidelines would be necessary to confirm these pathways.

-

Hydrolysis: The amide linkages in ciraparantag are susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would likely occur at the carbonyl carbon of the amide bond, while base-catalyzed hydrolysis would involve nucleophilic attack by a hydroxide ion.

-

Oxidation: The tertiary amines in the piperazine ring and the secondary amines in the arginine side chains could be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

-

Photodegradation: While the core structure of ciraparantag does not contain significant chromophores that would suggest high susceptibility to photodegradation, formal photostability studies are required to assess its stability under light exposure.

-

Thermal Degradation: As with most complex organic molecules, exposure to high temperatures could lead to various degradation pathways, including cleavage of the weaker bonds in the molecule.

Data Presentation: Postulated Stability under Forced Degradation

The following table summarizes the expected stability of this compound under various forced degradation conditions, based on its chemical structure. This is a theoretical summary, and the actual stability profile must be confirmed by experimental data.

| Stress Condition | Reagents and Conditions (Example) | Potential Degradation Products | Expected Stability |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Cleavage of amide bonds to form piperazine-propane diamine and L-arginine. | Likely to degrade |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Cleavage of amide bonds to form piperazine-propane diamine and L-arginine. | Likely to degrade |

| Oxidation | 3% - 30% H₂O₂, ambient/heat | N-oxides of piperazine and arginine amines. | Potentially susceptible |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Various fragmentation products. | Dependent on temperature and duration |

| Photodegradation | ICH Q1B conditions (UV/Vis light) | To be determined. | Likely stable, but requires confirmation |

Experimental Protocols

Detailed, validated experimental protocols for this compound stability testing are proprietary. However, based on the literature for similar compounds and general analytical chemistry principles, the following methodologies would be appropriate.

Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is crucial for separating the parent drug from any degradation products and impurities.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS) for peak identification.

Chromatographic Conditions (Example):

-

Column: A mixed-mode column, such as a BIST B column, or a C18 column suitable for polar compounds.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or a sulfonic acid buffer).[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: A suitable gradient to resolve the polar ciraparantag from potential less polar degradation products.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30-40°C).

-

Detection: UV at a suitable wavelength (e.g., 210-220 nm for peptide bonds) and/or MS detection for mass identification.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase A).

-

For stability samples, dissolve or dilute the sample to a known concentration within the linear range of the method.

Method Validation (as per ICH Q2(R1)):

-

Specificity: Demonstrate that the method can resolve ciraparantag from degradation products and placebo components. This is achieved through forced degradation studies.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.

Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for various time points.

-

Oxidative Degradation: 3% H₂O₂ at ambient temperature for various time points.

-

Thermal Degradation: Store the solid drug substance and a solution at 60°C.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Identify and quantify the degradation products. Mass spectrometry is essential for the structural elucidation of unknown degradation products.

Caption: Experimental workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical factor in its development as a reliable and effective emergency anticoagulant reversal agent. While detailed public data is scarce, its known metabolic pathway involves enzymatic hydrolysis. Based on its chemical structure, it is likely susceptible to chemical hydrolysis and potentially oxidation under stressed conditions. The establishment of a robust, validated stability-indicating analytical method is paramount for accurately assessing its stability profile, determining appropriate storage conditions and shelf-life, and ensuring the quality and safety of the final drug product. The experimental protocols and postulated degradation pathways outlined in this guide provide a framework for the systematic evaluation of this compound's stability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Method for Separation of Arginine and Ciraparantag on BIST B Column Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Ciraparantag TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag Trifluoroacetate (TFA) is a novel, synthetic, small molecule designed as a reversal agent for a broad range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1][2][3] Its mechanism of action involves direct, non-covalent binding to these anticoagulant drugs through charge-charge interactions, effectively neutralizing their activity and restoring normal hemostasis.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of Ciraparantag TFA's efficacy, with a focus on appropriate models and methodologies.

A critical consideration when testing Ciraparantag in vitro is its propensity to interact with anionic substances commonly used in standard coagulation assays.[4] This can lead to misleading results, making the choice of assay paramount for accurate assessment.

Mechanism of Action

Ciraparantag is a cationic molecule that directly binds to anionic anticoagulants such as unfractionated heparin, low molecular weight heparin (LMWH), and various DOACs.[1][4] This binding is non-covalent and is based on electrostatic interactions.[1] By sequestering the anticoagulant, Ciraparantag prevents it from interacting with its target coagulation factors (e.g., Factor Xa or Thrombin), thereby allowing the coagulation cascade to proceed normally.[4] Dynamic light scattering (DLS) has been used to demonstrate this physical association.[4]

Figure 1. Mechanism of Action of Ciraparantag.

Recommended In Vitro Models

Standard plasma-based coagulation assays such as Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and anti-Factor Xa (anti-Xa) activity assays are generally not suitable for evaluating Ciraparantag's efficacy.[5] This is due to the interaction of cationic Ciraparantag with anionic reagents like citrate, kaolin, and celite present in these test systems, which can lead to an underestimation of its reversal effect.[5]

The most reliable in vitro and ex vivo methods for assessing Ciraparantag's activity utilize whole blood and minimize the use of exogenous activators that can interfere with the drug.

Whole Blood Clotting Time (WBCT)

WBCT is considered a robust method for assessing the reversal of anticoagulation by Ciraparantag.[5][6] It measures the time taken for whole blood to form a solid clot in a glass tube.

Viscoelastic Assays: Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM)

TEG and ROTEM are whole blood assays that provide a global assessment of hemostasis, from clot initiation and formation to fibrinolysis.[7][8] These methods can be valuable for evaluating the efficacy of Ciraparantag, although some studies have reported variability in results, particularly with the TEG-R (reaction time) parameter.[9] Careful protocol standardization is essential.

Experimental Protocols

Protocol 1: Whole Blood Clotting Time (WBCT) Assay

Objective: To determine the ability of this compound to reverse the anticoagulant effect of a specific agent (e.g., Apixaban, Rivaroxaban, Enoxaparin) in human whole blood.

Materials:

-

Freshly drawn human whole blood (without anticoagulant, or collected in a minimal amount of a non-interfering anticoagulant if necessary for baseline measurements, though this is not ideal).

-

Anticoagulant of interest (e.g., Apixaban, Rivaroxaban, Enoxaparin) at a known concentration.

-

This compound solution at various concentrations.

-

Glass test tubes (e.g., 12 x 75 mm).

-

Water bath at 37°C.

-

Stopwatch.

Procedure:

-

Pre-warm all reagents and glass test tubes to 37°C.

-

In a polypropylene tube, spike the whole blood with the anticoagulant of interest to achieve the desired final concentration. Gently mix and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

-

Aliquot the anticoagulated blood into separate tubes.

-

Add different concentrations of this compound solution (or vehicle control) to each tube of anticoagulated blood. Gently mix.

-

Immediately transfer a fixed volume (e.g., 1 mL) of the blood mixture into a pre-warmed glass test tube.

-

Start the stopwatch simultaneously.

-

Incubate the tube at 37°C.

-

Every 30 seconds, gently tilt the tube to approximately a 45-degree angle to observe for clot formation.

-

The clotting time is the time at which the blood no longer flows upon tilting and a solid clot has formed.

-

Record the clotting time for each concentration of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. Ciraparantag safely and completely reverses the anticoagulant effects of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic Principles of Rotational Thromboelastometry (ROTEM®) and the Role of ROTEM—Guided Fibrinogen Replacement Therapy in the Management of Coagulopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ciraparantag TFA in Animal Models of Anticoagulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag, a synthetic, small cationic molecule (aripazine, PER977), is under investigation as a broad-spectrum reversal agent for various anticoagulants.[1][2] It is designed to bind directly to unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran).[3][4] Its mechanism of action involves non-covalent binding through charge-charge interactions and hydrogen bonds, which neutralizes the anticoagulant effect of these drugs.[4][5] Preclinical studies in various animal models have demonstrated its potential to rapidly reverse anticoagulation and control bleeding.[6]

These application notes provide a summary of the use of Ciraparantag TFA in established animal models of anticoagulation, including detailed experimental protocols and quantitative data from key studies.

Data Presentation: Efficacy of Ciraparantag in Animal Models

The following tables summarize the quantitative data on the efficacy of Ciraparantag in reversing anticoagulation in different animal models.

Table 1: Reversal of Anticoagulation in Rat Models

| Animal Model | Anticoagulant | Anticoagulant Dose | Ciraparantag Dose (IV) | Key Findings | Reference(s) |

| Tail Transection | Dabigatran | 37.5 mg/kg (oral) | 31.25 mg/kg | Reduced blood loss to levels similar to control animals. | [7] |

| Tail Transection | Rivaroxaban, Apixaban | Overdose | Not specified | Decreased bleeding by >90%. | [6] |

| Liver Laceration | Edoxaban | Not specified | Not specified | Decreased bleeding within 10 minutes. | [6] |

| Surface Laceration | Dabigatran | 1 mg/kg (IV) | 15 mg/kg | Reduced bleeding times to levels similar to control animals. | |

| Tail Transection | Enoxaparin | 10 mg/kg (IV) | 30 mg/kg | Fully restored blood loss to control levels. | |

| Tail Transection | Unfractionated Heparin (UFH) | 1 mg/kg (IV) | 20 mg/kg | Fully reversed anticoagulant effects, reducing blood loss to control levels. |

Table 2: Reversal of Anticoagulation in Rabbit Models

| Animal Model | Anticoagulant | Anticoagulant Dose | Ciraparantag Dose (IV) | Key Findings | Reference(s) |

| Liver Laceration | Not specified | Not specified | High-dose | Reversed blood loss to a similar extent as andexanet alfa. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

Protocol 1: Rat Tail Transection Bleeding Model

This model is used to assess blood loss following a standardized tail injury in an anticoagulated rat.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

Anticoagulant of interest (e.g., Dabigatran, Enoxaparin)

-

This compound solution

-

Saline solution (for control groups)

-

Anesthesia (e.g., isoflurane)

-

Surgical board

-

Scalpel or sharp blade

-

Pre-weighed collection tubes with absorbent material

-

Warming lamp

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

-

Anticoagulation: Administer the anticoagulant to the rats at the desired dose and route (e.g., oral gavage for dabigatran, intravenous injection for enoxaparin). Allow sufficient time for the anticoagulant to reach peak concentration.

-

Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

-

Reversal Agent Administration: Administer this compound or saline (vehicle control) intravenously via a tail vein.

-

Tail Transection: After a predetermined time following Ciraparantag administration (e.g., 2 minutes), transect the distal 3 mm of the tail using a sharp scalpel.

-

Blood Collection: Immediately immerse the transected tail into a pre-weighed collection tube containing absorbent material. Collect blood for a specified period (e.g., 30 minutes).

-

Measurement of Blood Loss: Determine the total blood loss by weighing the collection tube after the collection period and subtracting the initial weight.

-

Data Analysis: Compare the blood loss between the different treatment groups (anticoagulant alone, anticoagulant + Ciraparantag, control).

Protocol 2: Rat Liver Laceration Model

This model assesses bleeding from a standardized liver injury.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

Anticoagulant of interest

-

This compound solution

-

Saline solution

-

Anesthesia

-

Surgical instruments for laparotomy

-

Gauze sponges (pre-weighed)

-

Warming lamp

Procedure:

-

Animal Preparation: Follow steps 1-3 from Protocol 1.

-

Surgical Procedure: Perform a midline laparotomy to expose the liver.

-

Reversal Agent Administration: Administer this compound or saline intravenously.

-

Liver Laceration: After a short interval, create a standardized laceration on one of the liver lobes using a scalpel.

-

Blood Collection: Immediately begin collecting the blood from the injury site using pre-weighed gauze sponges. Replace sponges as they become saturated for a defined period.

-

Measurement of Blood Loss: Determine the total blood loss by weighing the blood-soaked sponges and subtracting their initial weight.

-

Data Analysis: Compare the total blood loss among the different experimental groups.

Visualizations

Mechanism of Action of Ciraparantag

Caption: Mechanism of Ciraparantag Action

Experimental Workflow for In Vivo Efficacy Testing

Caption: In Vivo Efficacy Testing Workflow

References

- 1. Ciraparantag - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants | Blood | American Society of Hematology [ashpublications.org]

Application Notes and Protocols: Preparation of Ciraparantag TFA Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag, also known as aripazine, is a synthetic, water-soluble cationic molecule under investigation as a broad-spectrum anticoagulant reversal agent.[1][2] It is designed to bind directly to and reverse the effects of various anticoagulants, including unfractionated heparin (UFH), low molecular weight heparins (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa and direct thrombin inhibitors.[3][4][5] Ciraparantag achieves this through non-covalent hydrogen bonds and charge-charge interactions, effectively neutralizing the anticoagulant molecules.[3][6]

Due to its synthetic nature, ciraparantag is often supplied as a trifluoroacetate (TFA) salt, a common counterion used in peptide and small molecule purification. While generally acceptable for many applications, the presence of TFA may warrant consideration in sensitive biological assays. This document provides detailed protocols for the preparation of ciraparantag TFA stock solutions for experimental use, ensuring accurate and reproducible results.

Data Presentation

The following table summarizes key quantitative data for ciraparantag and the preparation of its stock solutions.

| Parameter | Value | Reference / Note |

| Ciraparantag Properties | ||

| Molecular Formula | C₂₂H₄₈N₁₂O₂ | [3] |

| Molecular Weight (Free Base) | 512.7 g/mol | [7] |

| Solubility in Water | 31 mg/mL (60.46 mM) | [7] |

| Storage (Powder) | -20°C for up to 3 years | [7] |

| Storage (in Solvent) | -80°C for up to 1 year | [7] |

| Stock Solution Preparation | ||

| Recommended Primary Solvent | Sterile, high-purity water (e.g., Milli-Q or equivalent) | [8][9] |

| Alternative Solvents | Phosphate-buffered saline (PBS) | [8] |

| Stock Concentration Example | 10 mg/mL | [9] |

| TFA Counterion Exchange (Optional) | ||

| Exchange Agent | Hydrochloric Acid (HCl) | [10] |

| Final HCl Concentration | 2 mM to 10 mM | [10] |

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock Solution

This protocol is suitable for most in vitro and in vivo applications where the presence of residual TFA is not expected to interfere with the experimental outcome.

Materials:

-

This compound (lyophilized powder)

-

Sterile, high-purity water (e.g., Milli-Q or equivalent) or sterile PBS

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.[8]

-

Calculation of Solvent Volume: Determine the required volume of solvent to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution from 5 mg of this compound, you would add 0.5 mL of solvent.

-

Reconstitution:

-

Carefully remove the cap from the vial.

-

Using a calibrated micropipette, add the calculated volume of sterile water or PBS to the vial.

-

Recap the vial and gently vortex the solution until the powder is completely dissolved. A clear solution should be obtained.[11]

-

For compounds that are difficult to dissolve, sonication for a few minutes may be beneficial.[7][11]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

-

For short-term storage (days to weeks), store the aliquots at 2-8°C.

-

For long-term storage, store the aliquots at -20°C or -80°C.[7]

-

Protocol 2: Preparation of Ciraparantag Stock Solution with TFA Removal (HCl Exchange)

This protocol is recommended for sensitive cell-based assays or in vivo studies where TFA may have confounding effects. The procedure involves exchanging the TFA counterion with chloride.[10]

Materials:

-

This compound (lyophilized powder)

-

Sterile, high-purity water

-

100 mM Hydrochloric Acid (HCl) solution, sterile

-

Lyophilizer

-

Sterile, conical-bottom polypropylene tubes

Procedure:

-

Initial Reconstitution: Dissolve the this compound in sterile, high-purity water at a concentration of approximately 1 mg/mL.[10]

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[10]

-

Incubation: Allow the solution to stand at room temperature for at least one minute.[10]

-

Lyophilization (Cycle 1): Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight to remove the liquid.[10]

-

Re-dissolution and Repetition: Re-dissolve the lyophilized powder in the same volume of the HCl solution (2-10 mM). Repeat the freezing and lyophilization steps at least two more times to ensure complete TFA removal.[10]

-

Final Reconstitution for Stock Solution: After the final lyophilization, reconstitute the ciraparantag-HCl salt in the desired buffer or water for your experiment at the target concentration.

-

Aliquoting and Storage: Follow the aliquoting and storage instructions as described in Protocol 1.

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Mechanism of action of Ciraparantag in reversing anticoagulation.

References

- 1. Ciraparantag - Wikipedia [en.wikipedia.org]

- 2. Educational resources - Medthority Connect [connect.medthority.com:443]

- 3. ashpublications.org [ashpublications.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Portico [access.portico.org]

- 6. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciraparantag | TargetMol [targetmol.com]

- 8. verifiedpeptides.com [verifiedpeptides.com]

- 9. mdpi.com [mdpi.com]

- 10. lifetein.com [lifetein.com]

- 11. uk-peptides.com [uk-peptides.com]

Application Notes and Protocols for Evaluating Ciraparantag TFA Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag, a synthetic, small, water-soluble, cationic molecule, is under development as a broad-spectrum anticoagulant reversal agent.[1] It is designed to bind directly to and reverse the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and heparins, through non-covalent, charge-charge interactions.[2][3] Evaluating the efficacy and safety of Ciraparantag requires robust and reliable cell-based assays.

These application notes provide detailed protocols for key cell-based assays to assess the activity of Ciraparantag TFA. It is important to note that traditional plasma-based coagulation assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are not suitable for measuring Ciraparantag's effect. This is due to Ciraparantag's cationic nature, which leads to interactions with anionic reagents present in standard blood collection tubes and the assays themselves, causing interference and unreliable results.[2] Therefore, the primary recommended assay is the Whole Blood Clotting Time (WBCT).

Whole Blood Clotting Time (WBCT) Assay

The WBCT is the most reliable method for assessing the in vitro and ex vivo anticoagulant reversal activity of Ciraparantag. This assay measures the time it takes for fresh whole blood to form a solid clot in a glass tube without the presence of activating reagents.

Experimental Protocol: Manual Whole Blood Clotting Time (Lee-White Method)

This protocol is adapted from the classical Lee-White method for determining whole blood clotting time.

Materials:

-

Sterile glass test tubes (e.g., 12 x 75 mm)

-

Plastic syringe (10 mL) with a 20-gauge needle

-

Water bath set to 37°C

-

Stopwatch

-

Alcohol swabs

-

Sharps container

Procedure:

-

Label three glass test tubes with the patient/sample identifier and number them 1, 2, and 3.

-

Place the three labeled test tubes in the 37°C water bath to pre-warm.

-

Perform a clean, atraumatic venipuncture to collect at least 4 mL of whole blood.

-

Start the stopwatch as soon as blood enters the syringe.

-

Carefully dispense 1 mL of blood into each of the three pre-warmed glass test tubes.

-

Keep the tubes in the 37°C water bath.

-

At 4-minute intervals, gently tilt the first tube to check for clot formation. Continue tilting every 30 seconds until the blood no longer flows and the tube can be inverted without spilling the contents. Record the time.

-

Once the first tube has clotted, begin tilting the second tube in the same manner every 30 seconds and record the clotting time.

-

After the second tube has clotted, repeat the process for the third tube.

-

The clotting time of the third tube is reported as the final result, as agitation from tilting can accelerate clotting in the first two tubes.[4]

Data Presentation:

Summarize the WBCT data in a table, comparing the clotting times of anticoagulated blood with and without the addition of this compound at various concentrations.

Table 1: Reversal of Anticoagulant Activity by this compound as Measured by Whole Blood Clotting Time (WBCT)

| Anticoagulant | Ciraparantag Dose | N | Baseline WBCT (min) | Anticoagulated WBCT (min) | Post-Ciraparantag WBCT (min) | % Reversal | Reference |

| Apixaban | 60 mg | 12 | 10.5 | 18.2 | 11.0 | ~95% | [5] |

| Apixaban | 120 mg | 12 | 10.5 | 18.5 | 10.8 | ~100% | [5] |

| Rivaroxaban | 180 mg | 12 | 10.2 | 19.8 | 10.7 | ~96% | [5] |

| Edoxaban | 100 mg | 8 | ~10 | ~13.7 | ~11 | ~90% | [6] |

| Edoxaban | 300 mg | 8 | ~10 | ~13.7 | ~10.5 | ~100% | [6] |

| Enoxaparin | 100 mg | 8 | ~10 | ~12.9 | ~10.5 | ~100% | [7] |

| Enoxaparin | 300 mg | 8 | ~10 | ~12.9 | ~10.2 | ~100% | [7] |

Note: The values presented are approximations derived from published clinical trial data and should be used for illustrative purposes. Actual results may vary.

Diagrams

Caption: Workflow for the Manual Whole Blood Clotting Time Assay.